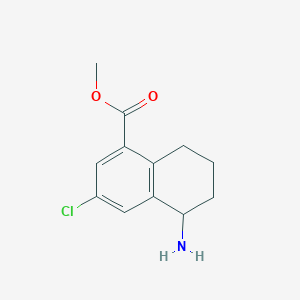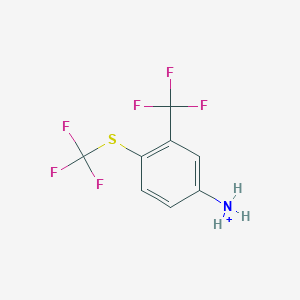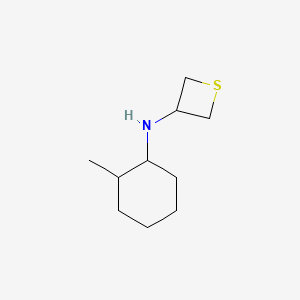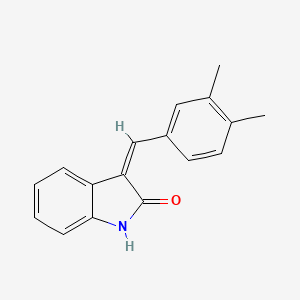
3-(3,4-Dimethylbenzylidene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylbenzylidene)indolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a 3,4-dimethylbenzylidene group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzylidene)indolin-2-one typically involves the condensation of 3,4-dimethylbenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(3,4-Dimethylbenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce benzyl derivatives .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its anti-inflammatory and antimicrobial properties.
Medicine: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(3,4-Dimethylbenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This inhibition is mediated through the suppression of signaling pathways like Akt, MAPK, and NF-κB .
類似化合物との比較
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its potent anti-inflammatory activity.
3-(4-Methoxyphenyl)indolin-2-one: Exhibits significant antimicrobial properties.
3-(3,4-Dimethoxybenzylidene)indolin-2-one: Studied for its potential anti-cancer effects
Uniqueness
3-(3,4-Dimethylbenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethylbenzylidene group enhances its stability and reactivity compared to other indolin-2-one derivatives .
特性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
(3Z)-3-[(3,4-dimethylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)10-15-14-5-3-4-6-16(14)18-17(15)19/h3-10H,1-2H3,(H,18,19)/b15-10- |
InChIキー |
MLTVGMKTZVOOMQ-GDNBJRDFSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O)C |
正規SMILES |
CC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
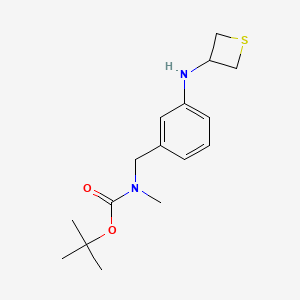
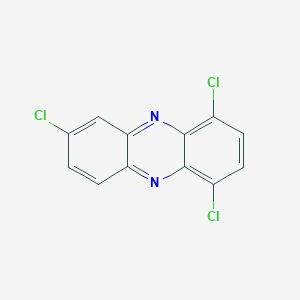

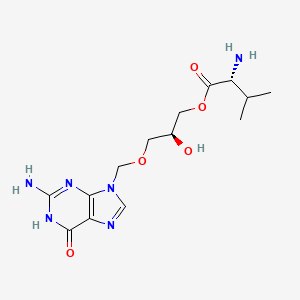

![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
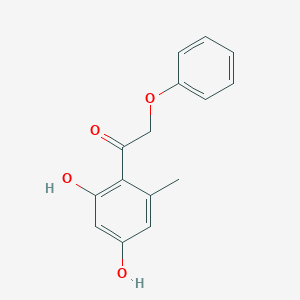
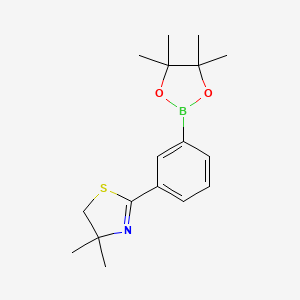
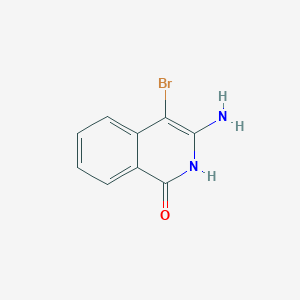
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
